2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
Overview
Description
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with two chlorine atoms attached to the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often requires the use of a strong acid or base to facilitate the ring closure.
Chlorination: The final step involves the introduction of chlorine atoms to the phenyl group. This can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atoms on the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in targeting specific enzymes and receptors in the body.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound shares a similar pyrazole and pyridine structure but differs in the substitution pattern and additional functional groups.
2-(Pyridin-2-yl)pyrimidine Derivatives:
Uniqueness
2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of chlorine atoms on the phenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O/c13-8-2-1-3-9(14)11(8)17-12(18)7-6-15-5-4-10(7)16-17/h1-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXJFBHXKPUXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C3=C(N2)C=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159526 | |
Record name | 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-22-8 | |
Record name | 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazolo[4,3-c]pyridin-3-one, 2-(2,6-dichlorophenyl)-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301159526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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